molecular formula C13H10O B031587 4-Phenylbenzaldehyde CAS No. 3218-36-8

4-Phenylbenzaldehyde

Cat. No.: B031587
CAS No.: 3218-36-8
M. Wt: 182.22 g/mol
InChI Key: ISDBWOPVZKNQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylbenzaldehyde, also known as biphenyl-4-carboxaldehyde, is an aromatic aldehyde with the molecular formula C13H10O. It consists of a benzene ring substituted with a phenyl group at the para position and an aldehyde group. This compound is of interest due to its unique structural properties and its applications in various fields of chemistry and industry.

Mechanism of Action

Target of Action

4-Phenylbenzaldehyde, also known as Biphenyl-4-carboxaldehyde , primarily targets the formation of dimers linked by the C=O and C(9)–H groups of adjacent molecules . These dimers are formed through C–H⋯O hydrogen bonding .

Mode of Action

The compound interacts with its targets through the formation of C–H⋯O bonded forms . The NMR data suggest the preferential engagement of the C(2,6)–H and C(10/12)/C(11)–H groups as hydrogen bond donors, instead of the C(9)–H group . This interaction results in changes in the molecular structure, leading to the formation of dimers .

Biochemical Pathways

The formation of c–h⋯o bonded forms and the subsequent dimerization can be considered a unique biochemical pathway influenced by this compound .

Pharmacokinetics

The compound’s physical properties, such as its boiling point of 184 °c/11 mmhg and melting point of 57-59 °c , may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of dimers through C–H⋯O hydrogen bonding . This leads to changes in the molecular structure of the compound, which could potentially influence its biological activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formation of C–H⋯O bonded forms and the subsequent dimerization are likely to be temperature-dependent, as suggested by the temperature-dependent intensities of the bands assigned to the carbonyl-stretching modes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylbenzaldehyde can be synthesized through several methods. One common approach is the formylation of biphenyl using the Vilsmeier-Haack reaction, which involves the reaction of biphenyl with N,N-dimethylformamide and phosphorus oxychloride. Another method involves the Suzuki-Miyaura cross-coupling reaction of phenylboronic acid with 4-bromobenzaldehyde in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale formylation reactions. The Vilsmeier-Haack reaction is favored due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-phenylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 4-phenylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as imines or hydrazones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines for imine formation, hydrazine for hydrazone formation.

Major Products:

    Oxidation: 4-Phenylbenzoic acid.

    Reduction: 4-Phenylbenzyl alcohol.

    Substitution: Imines and hydrazones.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₀O
  • Molecular Weight : 182.22 g/mol
  • Melting Point : 57-61 °C
  • Boiling Point : 184 °C (at 11 mmHg)
  • Flash Point : 172 °C (341 °F)

4-Phenylbenzaldehyde features a benzaldehyde group attached to a phenyl ring, contributing to its aromatic properties and making it a versatile building block in organic chemistry.

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic compounds. Its applications include:

  • Building Block for Pharmaceuticals : It is used in the synthesis of drugs and pharmaceutical intermediates, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
  • Flavors and Fragrances : The compound is utilized in the formulation of flavors and fragrances, enhancing the olfactory properties of consumer products .

Table 1: Applications of this compound in Organic Synthesis

ApplicationDescription
Pharmaceutical IntermediatesUsed in synthesizing compounds for treating neurological disorders.
Flavors and FragrancesEnhances scents in perfumes and food products.
Dyes and PigmentsActs as a precursor for dye synthesis.

Material Science Applications

In material science, this compound is employed as an additive in resin formulations and polymer production:

  • Additives for Resins : It improves the mechanical properties and thermal stability of resins used in coatings and composites.
  • Polymer Chemistry : It is involved in the synthesis of polyfunctional monomers that can be polymerized to create new materials with unique properties .

Catalytic Applications

Recent studies have highlighted the role of this compound in catalytic processes:

  • Catalyst Support : It has been investigated as a component in nanoconfined ionic liquids for catalytic reactions, enhancing reaction rates and selectivity.
  • Recycling Catalysts : Research indicates its potential use in recycling catalysts with improved yields over multiple cycles .

Case Study: Catalytic Performance

A study demonstrated that when used as a part of a catalyst system involving ionic liquids, this compound exhibited significant improvements in yield during reactions involving carbon dioxide fixation. The results indicated that the compound could be reused multiple times without significant loss of efficiency .

Crystallographic Studies

Crystallographic studies have revealed insights into the molecular interactions of this compound:

  • Hydrogen Bonding : The presence of C–H···O hydrogen bonds contributes to its crystalline structure, influencing its physical properties and reactivity .

Table 2: Crystallographic Insights

PropertyObservation
Hydrogen BondingC–H···O interactions observed between adjacent molecules.
Torsional BarriersTorsional barriers related to -CHO group dynamics studied using INS spectroscopy .

Comparison with Similar Compounds

  • Benzaldehyde
  • 4-Methylbenzaldehyde
  • 4-Methoxybenzaldehyde

4-Phenylbenzaldehyde stands out due to its unique structural features, which influence its reactivity and applications in various fields.

Biological Activity

4-Phenylbenzaldehyde, a derivative of benzaldehyde, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibition properties. This article reviews the current understanding of the biological activity of this compound, supported by relevant studies and findings.

Chemical Structure and Properties

This compound (C₁₃H₁₀O) features a phenyl group attached to a benzaldehyde moiety, which contributes to its unique chemical behavior. The structure facilitates interactions with biological molecules, making it a candidate for various medicinal applications.

Antioxidant Activity

Recent studies have indicated that this compound displays significant antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) demonstrated its ability to scavenge free radicals effectively. For instance, in a comparative study, this compound exhibited an IC₅₀ value of 0.23 µM against the enzyme aldose reductase (AR), surpassing the standard inhibitor sorbinil . This suggests that it may play a role in mitigating oxidative stress-related cellular damage.

Table 1: Antioxidant Activity of this compound

CompoundIC₅₀ (µM)Mechanism of Action
This compound0.23Aldose reductase inhibition
Sorbinil1.37Aldose reductase inhibition

Enzyme Inhibition

The inhibitory effects of this compound on aldose reductase are particularly noteworthy due to the enzyme's role in diabetic complications. Aldose reductase catalyzes the conversion of glucose to sorbitol, which can lead to complications such as neuropathy and retinopathy in diabetic patients. The findings indicate that this compound could serve as a lead compound for developing new therapeutic agents aimed at preventing or treating diabetes-related complications .

Case Study: Aldose Reductase Inhibition

In a study using bovine kidney homogenate as a source for AR, all tested benzaldehyde derivatives inhibited the enzyme. Notably, this compound demonstrated superior inhibitory potency compared to other derivatives, highlighting its potential as a candidate for drug development targeting diabetic complications .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with biological targets at the molecular level. The docking scores suggest favorable binding interactions with aldose reductase, supporting its potential as an effective inhibitor . These computational studies are crucial for understanding the binding affinities and mechanisms through which this compound exerts its biological effects.

Table 2: Molecular Docking Results for this compound

CompoundDocking Score (kcal/mol)
This compound-8.61
Sorbinil-7.50

Properties

IUPAC Name

4-phenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDBWOPVZKNQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073961
Record name [1,1'-Biphenyl]-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3218-36-8
Record name [1,1′-Biphenyl]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3218-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Biphenylaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003218368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenylbenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Biphenyl]-4-carboxaldehyde
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-phenylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.766
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BIPHENYLALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883W14Y55S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Alternatively, a vinyl phenyl hydroxyflavone may be prepared by synthesizing 4-styrene trimethyltin and combining it with 4-bromobenzaldehyde to produce 4'-vinyl, 4-biphenyl aldehyde. This intermediate compound is then reacted with 2-hydroxyacetophenone to produce the vinyl phenyl hydroxyflavone. This reaction scheme proceeds as follows: ##STR10##
Name
vinyl phenyl hydroxyflavone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-styrene trimethyltin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Chlorobenzaldehyde (144 mg, 1.02 mmol) reacted with phenylboronic acid (185 mg, 1.36 mmol) using 1/2 mol % of Pd(OAc)2/Ph5FcP(t-Bu)2 and KF (178 mg, 3.18 mmol) in THF at 50° C. to give the title compound (180 mg, 96%) as a colorless oil: 1H-NMR (400 MHz, CDCl3): δ 8.05 (s, 1H), 7.96 (d, 2H, J=8.32 Hz), 7.76 (d, 2H, J=8.22 Hz), 7.65 (d, 2H, J=7.08 Hz), 7.52-7.14 (m, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 191.88, 147.10, 139.62, 135.11, 130.21, 128.96, 128.42, 127.61, 127.30. GC/MS(EI): m/z 182 (M+), 152. Anal. Calcd for C13H10O: C, 85.69; H. 5.53. Found: C, 85.69; H, 5.77.
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(OAc)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
178 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
96%

Synthesis routes and methods III

Procedure details

The successful use of relatively unexplored LiN(Cy)2 to provide 2-hydroxytetronic acid redox compounds of high enantiomeric purity is unprecedented. Furthermore, these intramolecular Claisen condensations are applicable for construction of a wide range of optically pure 4-substituted-2-hydroxytetronic acids of known absolute configuration. Such a chiron approach becomes all the more practical since methodologies for the preparation of α-hydroxy acid precursors of known absolute configuration are available. Optically pure, but commercially unavailable α-hydroxy ester precursors, are available using Evan's chiral oxazolidinone auxiliaries, Evans et al., J. Am. Chem. Soc., 1985, 107, 4346-4348. For example, we have prepared methyl (S)-α-hydroxy-α biphenylacetate in high optical yield (94% e.e) from 4-biphenylacetyl chloride, Logemann, W., Hoppe-Seylers Z. Physiol. Chem., 1952, 290, 61-66, and (S)-4-isopropyloxazolidin-2-one. Treatment of the resulting oxazolidinone carboximide (76%) with LiHMDA and dibenzylperoxy dicarbonate yielded the intermediate carbonate as a single diastereomer (71%, d.e.>98%). Lithium hydroperoxide, Evans et al., Tetrahedron Lett., 1987, 28, 6141-6144, hydrolysis afforded the protected hydroxy acid (78%). Removal of the chiral auxilliary with Mg(OCH3)2, Evans et al., J. Am. Chem. Soc., supra., (0.02M; 1.1 eq) at -15° C. to -20° C. followed by deprotection via transfer hydrogenation yielded partially racemized α-hydroxy ester [(35% e.e., [α]22D +49.1° (c 1.00, MeOH)] in 61% overall yield from the oxazolidinone carboximide. Transfer hydrogenation generated the (S)-α-hydroxyacetic acid (83%), and esterification (diazomethane) yielded the methyl acetate (91%), the enantiomeric purity of which was determined by conversion to the α-methoxy-α-trifluoromethyl phenyl acetic acid (MPTA) ester with (+)-MPTA-Cl, Dale et al., J. Org. Chem., 1969, 34, 2543-2549, and observing the benzylic proton signal [1H NMR (CDCl3), 250 MHZ] at δ6.15 (s, 1H) in comparison to the ester derived from racemic hydroxy ester. The racemic methyl α-hydroxyacetate, mp 104°-105° C., was prepared by CH2N2 esterification of the racemic acid which was synthesized as follows: in situ cyanosilylation, Rasmussen et al., Organic Syntheses, 1984, 62, 196-201, [Me3SiCl, KCN, Zn(CN)2 ] of 4-biphenylcarboxaldehyde furnished trimethylsilyl cyanohydrin ether which was hydrolysed with HCl, Grunewald et al., Tetrahedron Lett., 1980, 21, 1219-1220, to the hydroxy amide (m.p. 226°-227° C.) and finally to racemic α-hydroxy acid (m.p. 201°-202° C., Lit. mp 201°-203° C.) Blicke et al., J. Am. chem. Soc., 1943, 65, 1725-1728, with KOH/MeOH in 56% overall yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
racemic hydroxy ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

65 mmol of 4-benzylpyridinium dichromate are added to 54 mmol of 4-phenylbenzyl alcohol in 400 ml of dichloromethane. The reaction mixture is stirred for 2 hours at room temperature. 600 ml of a mixture of ethyl ether and hexane in a ratio of 1 to 1 are added. After stirring for 30 minutes, the mixture is filtered. The filtrate is washed once with 100 ml of a 1N hydrochloric acid solution. The organic phase is dried over magnesium sulphate and then concentrated to yield the expected compound.
Name
4-benzylpyridinium dichromate
Quantity
65 mmol
Type
reactant
Reaction Step One
Quantity
54 mmol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
mixture
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Phenylbenzaldehyde
Reactant of Route 3
4-Phenylbenzaldehyde
Reactant of Route 4
4-Phenylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Phenylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Phenylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.